REACTION_CXSMILES
|
[I:1]Cl.[CH3:3][CH:4]([C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1[NH2:8])[CH3:5].C([O-])(=O)C.[Na+]>C(O)(=O)C>[I:1][C:11]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([CH:4]([CH3:5])[CH3:3])[CH:12]=1 |f:2.3|
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Name
|
|
Quantity
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12.9 mL
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Type
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reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
27 g
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Type
|
reactant
|
Smiles
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CC(C)C1=C(N)C=CC=C1
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Name
|
|
Quantity
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16.4 g
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Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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volatile material was removed in vacuo
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Type
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CUSTOM
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Details
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the residue was partitioned between ethyl acetate (200 cm3) and 10% sodium carbonate solution (50 cm3)
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Type
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DRY_WITH_MATERIAL
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Details
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The dried (MgSO4)
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Type
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EXTRACTION
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Details
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organic extract
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Type
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FILTRATION
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Details
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was filtered
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
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Type
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CUSTOM
|
Details
|
to afford an oil which
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Type
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CUSTOM
|
Details
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was chromatographed on silica (Merck "MK 60.9385")
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Type
|
WASH
|
Details
|
eluting with hexane
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Type
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CUSTOM
|
Details
|
Combination and evaporation of the product
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Type
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ADDITION
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Details
|
containing fractions
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(N)C=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |